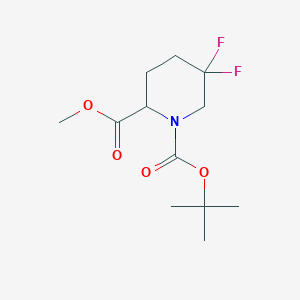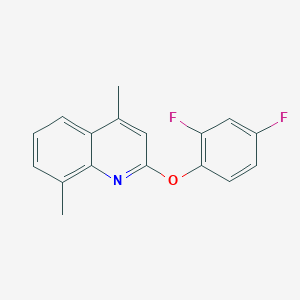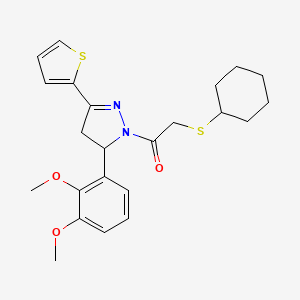![molecular formula C22H22F3N3O4S B2723513 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1207034-00-1](/img/structure/B2723513.png)
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22F3N3O4S and its molecular weight is 481.49. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Green Synthesis and Crystal Structure
The compound has been synthesized through an eco-friendly microwave-assisted process, emphasizing a sustainable approach to chemical synthesis. This method not only accelerates the reaction but also enhances the regioselectivity, producing 1,2,3-triazole derivatives with a chair conformation for the piperazine ring, as evidenced by X-ray diffraction. This synthesis route presents an efficient alternative to conventional methods, reducing the environmental impact and improving reaction efficiency (M. Said et al., 2020).
Antimicrobial and Anti-Proliferative Activities
Research has demonstrated that derivatives of the compound show significant antimicrobial activities against pathogenic bacteria and fungi, including Gram-positive and Gram-negative bacteria, as well as anti-proliferative activities against various cancer cell lines such as prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer. This highlights the potential of these derivatives as therapeutic agents in treating infectious diseases and cancer (L. H. Al-Wahaibi et al., 2021).
Anti-Mycobacterial Chemotypes
The compound's scaffold has been identified as a promising new chemotype for anti-mycobacterial activity. It has shown potential in combating Mycobacterium tuberculosis with low cytotoxicity, making it a candidate for developing new therapeutic strategies against tuberculosis. This discovery is critical as tuberculosis remains a leading cause of death worldwide, necessitating the development of more effective and less toxic drugs (S. Pancholia et al., 2016).
Wound-Healing Potential
Derivatives of this compound have shown significant in vivo wound-healing activity, with certain derivatives promoting faster epithelialization and higher wound contraction rates compared to standard treatments. This indicates their potential in developing new treatments for wound management, especially in enhancing the healing process and improving patient outcomes (K. Vinaya et al., 2009).
Electrochemical Synthesis
The compound has been utilized in electrochemical syntheses, demonstrating its versatility in chemical reactions. Electrochemical oxidation in the presence of nucleophiles has led to the creation of new arylthiobenzazoles, showcasing the potential for innovative synthetic routes in organic chemistry (A. Amani & D. Nematollahi, 2012).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S/c1-30-17-6-3-14(11-18(17)31-2)12-20(29)27-7-9-28(10-8-27)21-26-16-5-4-15(13-19(16)33-21)32-22(23,24)25/h3-6,11,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKDHBLYESXWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2723430.png)
![4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine](/img/structure/B2723431.png)



![Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-2-carboxylate](/img/structure/B2723440.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723443.png)




![2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2723451.png)
